"3-(4-Acetylphenoxy)propanoic acid" characterization data
"3-(4-Acetylphenoxy)propanoic acid" characterization data
An In-depth Technical Guide to the Characterization of 3-(4-Acetylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Acetylphenoxy)propanoic acid is a bifunctional organic molecule featuring a phenoxypropanoic acid scaffold, a structure of interest in medicinal chemistry and materials science. Its derivatives have been explored for various biological activities, including potential anticancer and antimicrobial properties.[1][2][3][4] The presence of a carboxylic acid, an ether linkage, a ketone, and an aromatic ring provides multiple points for chemical modification and interaction, making a thorough structural and physicochemical characterization essential for any research or development application.
This guide provides a comprehensive overview of the analytical techniques used to confirm the identity, purity, and structure of 3-(4-Acetylphenoxy)propanoic acid. We will delve into the principles behind each method, present expected data based on its known structure, and provide standardized protocols, reflecting the best practices in a modern research laboratory.
Part 1: Physicochemical and Structural Properties
The foundational step in characterizing any chemical entity is to ascertain its basic physicochemical properties. These data points are critical for everything from calculating reaction yields to preparing solutions for biological assays.
Molecular Structure
The molecule consists of a propanoic acid moiety linked via an ether bond to the para-position of an acetophenone ring.
Caption: 2D Structure of 3-(4-Acetylphenoxy)propanoic acid.
Core Data Summary
The table below summarizes the key computed and physical properties for 3-(4-Acetylphenoxy)propanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[5] |
| Molecular Weight | 208.21 g/mol | PubChem[5] |
| Monoisotopic Mass | 208.07356 Da | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich |
| InChIKey | JQVGZRZJTCMBDQ-UHFFFAOYSA-N | PubChem[5] |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, the acidic proton of the carboxylic acid may exchange with residual water or be very broad. Using a solvent like DMSO-d₆ can be advantageous as the acidic proton often appears as a sharp, well-defined singlet at a high chemical shift, aiding in its identification.
The structure of 3-(4-Acetylphenoxy)propanoic acid suggests the presence of 6 distinct proton environments. The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted (para) benzene ring.
| Assignment (Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal far downfield.[6][7] |
| Aromatic (Hₐ) | ~7.9 | Doublet | 2H | Protons ortho to the electron-withdrawing acetyl group are significantly deshielded. |
| Aromatic (Hₑ) | ~6.9 | Doublet | 2H | Protons ortho to the electron-donating ether oxygen are shielded and appear more upfield. |
| Methylene (-O-CH₂-) | ~4.3 | Triplet | 2H | Deshielded by the adjacent ether oxygen. Split into a triplet by the neighboring -CH₂- group. |
| Methylene (-CH₂-COOH) | ~2.8 | Triplet | 2H | Deshielded by the adjacent carboxylic acid group. Split into a triplet by the neighboring -O-CH₂- group. |
| Methyl (-C(O)CH₃) | ~2.5 | Singlet | 3H | Protons of the acetyl group appear as a singlet as there are no adjacent protons. |
The molecule is expected to show 9 unique carbon signals due to molecular symmetry in the phenyl ring.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ketone Carbonyl (-C =O) | 195 - 200 | The carbonyl carbon of the acetyl group is highly deshielded. |
| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 | The carbonyl carbon of the carboxylic acid. |
| Aromatic (C-O) | 160 - 165 | The aromatic carbon directly attached to the ether oxygen is deshielded. |
| Aromatic (C-C=O) | 130 - 135 | The aromatic carbon directly attached to the acetyl group. |
| Aromatic (CH, ortho to C=O) | ~130 | Aromatic methine carbons adjacent to the acetyl group. |
| Aromatic (CH, ortho to O) | ~115 | Aromatic methine carbons adjacent to the ether oxygen are shielded. |
| Methylene (-O-C H₂-) | 60 - 65 | The carbon atom adjacent to the ether oxygen. |
| Methylene (-C H₂-COOH) | 30 - 35 | The carbon atom adjacent to the carboxylic acid. |
| Methyl (-C(O)C H₃) | 25 - 30 | The methyl carbon of the acetyl group. |
Caption: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Expertise & Causality: For carboxylic acids, the O-H stretching vibration is typically very broad, spanning from ~3300 to 2500 cm⁻¹.[8] This broadness is a hallmark feature resulting from strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[8][9] Observing this feature alongside a strong C=O stretch is compelling evidence for the presence of a carboxylic acid functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid | Characteristic broad absorption due to hydrogen bonding.[8] |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong absorption from the carbonyl of the acid group. |
| ~1680 | C=O Stretch | Ketone | Strong absorption from the acetyl group's carbonyl. |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| ~1250 | C-O Stretch | Aryl Ether | Asymmetric stretching of the Ar-O-C bond. |
| ~1100 | C-O Stretch | Carboxylic Acid | Stretching of the C-O single bond in the acid. |
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Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
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Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
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Sample Scan: Acquire the sample spectrum.
-
Data Processing: The software will automatically perform a background subtraction, providing the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Expertise & Causality: Running MS in both positive and negative ion modes can provide complementary information. In negative ion mode, the deprotonated molecule [M-H]⁻ is often the most stable and prominent ion, providing a clear confirmation of the molecular weight. In positive ion mode, while the [M+H]⁺ adduct is expected, fragmentation can be more readily induced, offering insights into the molecule's connectivity.
Based on the monoisotopic mass of 208.07356 Da, the following ions are expected in high-resolution mass spectrometry (HRMS).
| Adduct / Ion | Formula | Calculated m/z | Ionization Mode |
| [M-H]⁻ | [C₁₁H₁₁O₄]⁻ | 207.0663 | Negative ESI |
| [M+H]⁺ | [C₁₁H₁₃O₄]⁺ | 209.0808 | Positive ESI |
| [M+Na]⁺ | [C₁₁H₁₂O₄Na]⁺ | 231.0628 | Positive ESI |
| [M+K]⁺ | [C₁₁H₁₂O₄K]⁺ | 247.0367 | Positive ESI |
Data derived from predicted values on PubChem.[5]
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Conclusion
The comprehensive characterization of 3-(4-Acetylphenoxy)propanoic acid relies on a synergistic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the definitive structural map of the molecule. Infrared spectroscopy serves as a rapid check for the presence of key functional groups, particularly the characteristic broad O-H stretch of the carboxylic acid. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for its application in research and development.
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